molecular formula C15H9BrO2 B015486 4'-Bromoflavone CAS No. 20525-20-6

4'-Bromoflavone

Cat. No. B015486
CAS RN: 20525-20-6
M. Wt: 301.13 g/mol
InChI Key: URZUAHXELZUWFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromoflavones, such as 4'-Bromoflavone, often involves bromination reactions of flavone precursors. A specific example includes the synthesis of 6-Bromoflavone by bromination of flavanone, showcasing a method to introduce bromine atoms into the flavone structure and highlighting the structural affinity of these compounds for central benzodiazepine receptors (Marder et al., 1996). Another method described the synthesis of 8-Bromoflavone through a series of reactions starting from 2-bromophenol, demonstrating the versatility of synthesis approaches for bromoflavones (Pajtás et al., 2015).

Molecular Structure Analysis

The molecular structure of bromoflavones, including 4'-Bromoflavone, is characterized by the presence of a bromine atom attached to the flavone core. This modification can significantly affect the compound's electronic configuration, reactivity, and interaction with biological targets. The crystal structure analysis of 4'-bromoflavanone, a related compound, provides insight into how bromine substitution influences the overall molecular conformation and properties (Cantrell et al., 1974).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

4’-Bromoflavone (4’BF) has been found to significantly induce quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells . This induction of phase II enzymes is an important mechanism of chemoprevention .

Methods of Application

In the research, 4’BF was applied to cultured murine hepatoma 1c1c7 cells and H4IIE rat hepatoma cells . The concentration used to double the QR activity was 10 nM .

Results or Outcomes

4’BF was found to significantly induce QR activity and effectively induce the α- and μ-isoforms of glutathione S-transferase in the cultured cells with no observed toxicity . In dietary studies, 4’BF increased QR activity and glutathione levels in rat liver, mammary gland, colon, stomach, and lung in a dose-dependent manner .

Inducer of Quinone Reductase

Specific Scientific Field

This application is in the field of Oncology .

Summary of the Application

4’-Bromoflavone has been identified as a potent inducer of quinone reductase .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

4’-Bromoflavone, along with other compounds like brassinin, deguelin, resveratrol, and brusatol, have demonstrated effectiveness in experimental models of carcinogenesis .

Future Directions

4’-Bromoflavone is viewed as a relatively simple, readily available, inexpensive compound that is a highly effective cancer chemopreventive agent . The full mechanism of action remains to be defined, but enhancement of detoxification pathways is important . Future development of 4’-Bromoflavone is encouraged .

properties

IUPAC Name

2-(4-bromophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZUAHXELZUWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174519
Record name 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromoflavone

CAS RN

20525-20-6
Record name 4'-Bromoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
LL Song, JW Kosmeder, SK Lee, C Gerhäuser… - Cancer Research, 1999 - AACR
… In our search for novel cancer chemopreventive agents, 4′-bromoflavone (4′BF) was found to significantly induce quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 …
Number of citations: 158 aacrjournals.org
Y Li, S Grubjesic, D Nikolic, D Zhu, JW Kosmeder… - Xenobiotica, 2004 - Taylor & Francis
… incubation of 4′-bromoflavone in these in vitro systems. … In conclusion, these studies predict that 4′-bromoflavone … interpretation of pharmacokinetic studies of 4′-bromoflavone. …
RG Mehta, JM Pezzuto - Current oncology reports, 2002 - Springer
… Among the agents developed in our laboratories, 4'bromoflavone and resveratrol are being evaluated in rats and dogs for dose-tolerance studies. Once the preclinical toxicity studies …
Number of citations: 101 0-link-springer-com.brum.beds.ac.uk
P Joseph-Nathan, J Mares, MC Hernandez… - Journal of Magnetic …, 1974 - Elsevier
… by determining the spectrum of 4’-bromoflavone, which was … is found at 162.0 ppm in 4’-bromoflavone, was ascribed to C-2, … atoms of flavone and of 4’-bromoflavone are summarized in …
RS Doppalapudi, ES Riccio, LL Rausch… - … /genetic toxicology and …, 2007 - Elsevier
… In the chromosomal aberration assay, of the 8 compounds that were tested, 4′-bromoflavone elicited a positive response in the absence of S9 only, while SR16157 was positive in the …
JS Lee, YJ Surh - Cancer letters, 2005 - Elsevier
… 4′-Bromoflavone is a simple synthetic flavonoid with potent … Moreover, 4′-bromoflavone elevated glutathione levels and … Dietary administration of 4′-bromoflavone significantly …
KR Cutroneo, RA Seibert, E Bresnick - Biochemical pharmacology, 1972 - Elsevier
… more effective in this regard; flavanone and the naturally occurring flavone, tangeretin, were inactive, Although BP hydroxylase activity was inhibited by BNF, 3-MC or 4'-bromoflavone …
V Joshi, JG Hatim - 2012 - nopr.niscpr.res.in
… Microwave assisted Suzuki-Miyaura coupling of 4'-bromoflavone … The substrate 4′-bromoflavone 5 has been synthesized from o-… acid (2.5%) which yields 4'-bromoflavone 5, yield 82%. …
Number of citations: 3 nopr.niscpr.res.in
RZ Men, N Li, WJ Ding, ZJ Hu, ZJ Ma, L Cheng - Steroids, 2014 - Elsevier
… 4′-bromoflavone in DMSO and DMSO were used as the positive and negative control respectively, and their final concentration of DMSO were both kept at 0.5% (v/v). The cytotoxicity …
KR VISWANATHAN - 1980 - search.proquest.com
… ((beta) NF), flavone and 4'-bromoflavone) and of 3-… ,(alpha) NF or 4'-bromoflavone showed enzymatic activity with … beta) NF,(gamma) NF, 4'-bromoflavone and flavone) and selected …

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